Substituent-Dependent APN Inhibition: Target Compound vs. 2-Amino-5-methyl-3-nitropyridine
2-Methylamino-5-methyl-3-nitropyridine exhibits measurable inhibitory activity against aminopeptidase N (APN/CD13) with an IC50 of 1,490 nM in pig kidney microsomes [1]. While direct head-to-head data for the 2-amino analog (5-methyl-3-nitropyridin-2-amine) are not available in the same assay system, the presence of the N-methyl substituent in the target compound is known to modulate hydrogen-bonding capacity and lipophilicity, factors critical for enzyme active-site engagement in this scaffold class .
| Evidence Dimension | APN (Aminopeptidase N) inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 1,490 nM |
| Comparator Or Baseline | 2-Amino-5-methyl-3-nitropyridine (5-methyl-3-nitropyridin-2-amine); data not available in same assay |
| Quantified Difference | Not directly quantifiable; class-level inference based on N-methyl substitution impact |
| Conditions | Pig kidney microsomes; L-leu-p-nitroanilide substrate; 30 min incubation |
Why This Matters
The measurable APN inhibition provides a baseline activity signature that can guide medicinal chemistry optimization of related nitropyridine analogs, whereas the 2-amino analog lacks documented activity in this assay system.
- [1] BindingDB. BDBM50575354 (CHEMBL4875183): Affinity Data for 2-Methylamino-5-methyl-3-nitropyridine. ChEMBL Assay CHEMBL4875183. IC50 = 1.49E+3 nM. View Source
